molecular formula C12H13N3O B15244998 2-Ethoxy-6-phenyl-4-pyrimidinamine CAS No. 88614-05-5

2-Ethoxy-6-phenyl-4-pyrimidinamine

Cat. No.: B15244998
CAS No.: 88614-05-5
M. Wt: 215.25 g/mol
InChI Key: OLLYGLLOFCASDV-UHFFFAOYSA-N
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Description

2-Ethoxy-6-phenyl-4-pyrimidinamine is a pyrimidine derivative featuring an ethoxy group at position 2, a phenyl substituent at position 6, and an amine group at position 4. Its molecular formula is C₁₂H₁₃N₃O, with a molecular weight of 215.26 g/mol. The ethoxy group contributes to moderate lipophilicity (estimated XLogP3 ≈ 2.1), while the phenyl and amine groups enhance π-π stacking and hydrogen-bonding capabilities, respectively.

Properties

CAS No.

88614-05-5

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-ethoxy-6-phenylpyrimidin-4-amine

InChI

InChI=1S/C12H13N3O/c1-2-16-12-14-10(8-11(13)15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15)

InChI Key

OLLYGLLOFCASDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC(=N1)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-phenylpyrimidin-4-amine typically involves the condensation of ethoxyacetaldehyde with benzyl cyanide, followed by cyclization and amination. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

2-ethoxy-6-phenylpyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and physicochemical properties of 2-Ethoxy-6-phenyl-4-pyrimidinamine with analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors CAS Number
2-Ethoxy-6-phenyl-4-pyrimidinamine (Target) 2-Ethoxy, 6-Phenyl, 4-Amine C₁₂H₁₃N₃O 215.26 ~2.1* 1 3 Not Available
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine 2-Ethoxy, 4-Fluoro, 6-Hydrazinyl C₆H₉FN₄O 172.16 0.9 2 6 166524-66-9
5-Chloro-6-methyl-N-phenethylpyrimidin-4-amine 5-Chloro, 6-Methyl, 2-Pyridinyl, 4-Amine C₁₉H₁₉ClN₄ 338.84 N/A 1 4 Not Available
4-Phenyl-6-(4-phenylphenyl)pyrimidin-2-amine 4-Phenyl, 6-Biphenyl, 2-Amine C₂₂H₁₇N₃ 323.40 N/A 1 2 91545-79-8
4-(Benzyloxy)-6-chloropyrimidin-2-amine 4-Benzyloxy, 6-Chloro, 2-Amine C₁₁H₁₀ClN₃O 235.67 N/A 1 3 210992-85-1
2-Ethoxy-4-hydroxy-6-methylpyrimidine 2-Ethoxy, 4-Hydroxy, 6-Methyl C₇H₁₀N₂O₂ 154.17 N/A 1 3 Not Available

*XLogP3 estimated using substituent contributions.

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s XLogP3 (~2.1) is higher than 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (0.9), reflecting the phenyl group’s hydrophobicity compared to hydrazinyl and fluoro substituents .
  • Bulkier substituents, such as biphenyl in 4-Phenyl-6-(4-phenylphenyl)pyrimidin-2-amine, further increase molecular weight (323.40 g/mol) but reduce hydrogen-bond acceptors (2 vs. 3 in the target) .

Functional Group Influence on Reactivity: The amine group at position 4 in the target compound enhances hydrogen-bond donor capacity (1 donor) compared to hydroxy (e.g., 2-Ethoxy-4-hydroxy-6-methylpyrimidine) or hydrazinyl groups (2 donors in ’s compound) .

Steric and Electronic Effects :

  • Benzyloxy () and biphenyl () groups create steric hindrance, which may limit solubility but improve binding to hydrophobic targets .
  • Chloro and fluoro substituents (Evidences 2, 4) increase electronegativity, altering electron density on the pyrimidine ring .

Research and Application Insights

  • Hydrazinyl derivatives () are often intermediates in synthesizing heterocyclic compounds with antimicrobial or anticancer activity .
  • Safety Considerations :

    • 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine carries hazard code H301 (toxic if swallowed), highlighting the importance of substituent-driven toxicity assessments .

Biological Activity

2-Ethoxy-6-phenyl-4-pyrimidinamine (CAS No. 88614-05-5) is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by an ethoxy group and a phenyl substituent, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
IUPAC Name 2-ethoxy-6-phenylpyrimidin-4-amine
CAS Number 88614-05-5

Synthesis

The synthesis of 2-Ethoxy-6-phenyl-4-pyrimidinamine typically involves the condensation of ethoxyacetaldehyde with benzyl cyanide, followed by cyclization and amination. Catalysts such as Lewis acids may be employed to facilitate the formation of the pyrimidine ring. Optimizing reaction conditions is crucial for enhancing yield and purity, often utilizing continuous flow reactors in industrial settings.

Antimicrobial Properties

Research indicates that 2-Ethoxy-6-phenyl-4-pyrimidinamine exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes that regulate cell proliferation and survival. The compound's efficacy was compared to standard anticancer drugs, demonstrating comparable or superior activity against certain cancer types .

Anti-inflammatory Effects

The anti-inflammatory activity of 2-Ethoxy-6-phenyl-4-pyrimidinamine has been explored through its effects on cyclooxygenase (COX) enzymes. It has been reported to exhibit potent inhibition of COX-2 activity with an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug . This suggests that the compound may be useful in treating inflammatory diseases.

The biological activity of 2-Ethoxy-6-phenyl-4-pyrimidinamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its ability to inhibit COX enzymes suggests a mechanism involving the modulation of inflammatory pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several pyrimidine derivatives, including 2-Ethoxy-6-phenyl-4-pyrimidinamine. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Activity : In a comparative study involving various pyrimidine derivatives, 2-Ethoxy-6-phenyl-4-pyrimidinamine demonstrated notable cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction being elucidated through flow cytometry assays.
  • Anti-inflammatory Studies : Research involving carrageenan-induced paw edema in rats showed that compounds similar to 2-Ethoxy-6-phenyl-4-pyrimidinamine exhibited significant anti-inflammatory effects, with ED50 values indicating strong efficacy compared to standard treatments like indomethacin .

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